molecular formula C3H7BrO B580242 3-Bromo-1-propan-d6-ol CAS No. 284474-43-7

3-Bromo-1-propan-d6-ol

Cat. No.: B580242
CAS No.: 284474-43-7
M. Wt: 145.029
InChI Key: RQFUZUMFPRMVDX-NMFSSPJFSA-N
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Description

3-Bromo-1-propan-d6-ol: is a deuterated compound with the molecular formula BrCD2CD2CD2OH. It is a stable isotope-labeled analogue of 3-Bromo-1-propanol, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for tracing and studying various chemical reactions due to its unique isotopic properties .

Scientific Research Applications

3-Bromo-1-propan-d6-ol has a wide range of applications in scientific research, including:

Safety and Hazards

3-Bromo-1-propan-d6-ol is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1-propan-d6-ol can be synthesized from 1,3-propane-d6-diol through a bromination reaction. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination of deuterated propanediol. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-propan-d6-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form deuterated alkanes.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of deuterated alcohols, ethers, or amines.

    Oxidation: Formation of deuterated aldehydes or carboxylic acids.

    Reduction: Formation of deuterated alkanes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-propan-d6-ol involves its participation in various chemical reactions due to the presence of the bromine atom and the hydroxyl group. The bromine atom acts as a leaving group in substitution reactions, while the hydroxyl group can undergo oxidation or reduction. The deuterium atoms provide stability and allow for tracing in isotopic studies .

Comparison with Similar Compounds

    3-Bromo-1-propanol: The non-deuterated analogue with similar chemical properties but different isotopic composition.

    1,3-Dibromopropane-d6: Another deuterated compound with two bromine atoms.

    1,3-Propanediol-d6: A deuterated diol with similar structural features

Uniqueness: 3-Bromo-1-propan-d6-ol is unique due to its isotopic labeling, which makes it particularly useful in tracing and studying chemical reactions. The presence of deuterium atoms provides enhanced stability and allows for detailed analysis in various scientific applications .

Properties

IUPAC Name

3-bromo-1,1,2,2,3,3-hexadeuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFUZUMFPRMVDX-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732464
Record name 3-Bromo(~2~H_6_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-43-7
Record name 3-Bromo(~2~H_6_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284474-43-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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